molecular formula C16H16Cl2N2O3 B5075070 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B5075070
M. Wt: 355.2 g/mol
InChI Key: CWGDOCRMDWLLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a 2,6-dichlorophenyl group, a methyl group at the 5-position, and a carboxamide moiety at the 4-position. The amide nitrogen is further functionalized with an oxolan-2-ylmethyl group (tetrahydrofuran-derived substituent). The oxazole core and dichlorophenyl group are conserved across analogues, but the amide substituent varies significantly, influencing physicochemical properties and biological activity.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3/c1-9-13(16(21)19-8-10-4-3-7-22-10)15(20-23-9)14-11(17)5-2-6-12(14)18/h2,5-6,10H,3-4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGDOCRMDWLLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms with chlorine atoms on the phenyl ring.

    Attachment of the Methyl Group:

    Formation of the Carboxamide Group: This step involves the reaction of the oxazole derivative with appropriate reagents to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Compounds and Structural Variations

The table below highlights critical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Amide Nitrogen Therapeutic Use Key Structural Features Solubility References
Target: 3-(2,6-Dichlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide C₁₇H₁₈Cl₂N₂O₃ (est.) ~400 (est.) Oxolan-2-ylmethyl Unknown (hypothetical: anti-inflammatory or kinase inhibition) Polar oxolan group improves solubility; conserved dichlorophenyl and methyl groups Moderate (polar substituent)
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(2-pyridinylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide C₂₂H₁₅Cl₂N₃O₂S 456.34 4-(2-Pyridinylsulfanyl)phenyl Potential kinase inhibitor or antimicrobial Pyridine and sulfide groups enable π-π stacking; increased aromaticity and planarity Low (bulky, lipophilic substituent)
Dicloxacillin Sodium C₁₉H₁₆Cl₂N₃O₅S 510.31 Penicillin moiety (beta-lactam ring) Antibacterial (beta-lactam antibiotic) Beta-lactam-thiazolidine fusion; isoxazole enhances stability against beta-lactamases High (sodium salt formulation)
N⁴-(1,1,3,3-Tetramethylbutyl) derivative C₁₉H₂₄Cl₂N₂O₂ (est.) ~407.31 (est.) 1,1,3,3-Tetramethylbutyl Hypothetical CNS or lipid-targeted Branched alkyl chain increases lipophilicity; potential blood-brain barrier penetration Low (hydrophobic substituent)

Analysis of Substituent Effects

Target Compound vs. Pyridinylsulfanyl Analogue (C₂₂H₁₅Cl₂N₃O₂S)
  • Structural Differences: The pyridinylsulfanyl group introduces sulfur and an aromatic pyridine ring, enabling hydrogen bonding and π-π interactions with biological targets. In contrast, the oxolan group in the target compound is non-aromatic and less sterically hindered.
  • Solubility : The oxolan substituent likely improves water solubility (cLogP ~3.0 estimated) compared to the pyridinylsulfanyl analogue (cLogP ~4.5), which is more lipophilic due to its planar, hydrophobic groups .
  • Bioactivity : The pyridinylsulfanyl group may enhance binding to kinases or enzymes requiring planar ligands, while the oxolan group could favor targets with polar active sites.
Target Compound vs. Dicloxacillin Sodium
  • Core Functionality : Dicloxacillin incorporates a beta-lactam ring fused to a thiazolidine ring, enabling inhibition of penicillin-binding proteins (PBPs) in bacterial cell wall synthesis. The target compound lacks this moiety, suggesting a distinct mechanism of action.
  • Solubility : Dicloxacillin’s sodium salt formulation ensures high aqueous solubility, whereas the target compound’s solubility depends on the oxolan group’s polarity.
  • Resistance Profile : The dichlorophenyl-isoxazole group in Dicloxacillin confers resistance to beta-lactamase hydrolysis, a feature absent in the target compound .
Target Compound vs. Alkyl-Substituted Analogues (e.g., N⁴-(1,1,3,3-Tetramethylbutyl))
  • Lipophilicity : Branched alkyl chains (e.g., 1,1,3,3-tetramethylbutyl) significantly increase lipophilicity (cLogP >5), favoring membrane permeability but reducing solubility. The oxolan group balances polarity and permeability (cLogP ~3).
  • Therapeutic Potential: Alkyl-substituted derivatives may target lipid-associated proteins or CNS receptors, while the target compound’s polarity may limit blood-brain barrier penetration .

Research Findings and Implications

  • Solubility-Bioavailability Trade-off : The oxolan substituent in the target compound offers a compromise between solubility and membrane permeability, making it suitable for oral administration compared to highly lipophilic alkyl analogues .
  • Target Selectivity : The dichlorophenyl-isoxazole core is conserved in antibacterial agents (e.g., Dicloxacillin) and kinase inhibitors, suggesting the target compound’s activity could be modulated by the amide substituent’s electronic and steric properties .
  • Synthetic Accessibility: Oxolan-derived substituents are synthetically tractable via etherification or Mitsunobu reactions, enabling rapid diversification compared to sulfide-containing analogues .

Biological Activity

The compound 3-(2,6-Dichlorophenyl)-5-Methyl-N-[(Oxolan-2-Yl)methyl]-1,2-Oxazole-4-Carboxamide is a member of the oxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 3-(2,6-Dichlorophenyl)-5-Methyl-N-[(Oxolan-2-Yl)methyl]-1,2-Oxazole-4-Carboxamide
  • Molecular Formula : C13H13Cl2N3O3
  • Molecular Weight : 316.17 g/mol

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anticancer Activity : The compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of caspases and modulation of signaling pathways such as MAPK and NF-kB .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal activities. It selectively inhibits the growth of Gram-positive bacteria and certain fungal strains .
  • Immunomodulatory Effects : In vitro studies have demonstrated that this compound can modulate immune responses by affecting lymphocyte proliferation and cytokine production .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Type Tested Model Observation Reference
AnticancerVarious cancer cell linesInduced apoptosis; inhibited cell proliferation
AntimicrobialGram-positive bacteriaSelective inhibition observed
ImmunomodulatoryHuman peripheral blood lymphocytesReduced proliferation in response to stimuli

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various oxazole derivatives, 3-(2,6-Dichlorophenyl)-5-Methyl-N-[(Oxolan-2-Yl)methyl]-1,2-Oxazole-4-Carboxamide was tested against breast (MCF-7) and lung (A549) cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value comparable to standard chemotherapeutics like cisplatin .

Case Study 2: Immunomodulation

Another investigation focused on the immunomodulatory effects of this compound on human peripheral blood lymphocytes. The study revealed that treatment with the compound led to a dose-dependent decrease in phytohemagglutinin-induced lymphocyte proliferation, suggesting potential applications in autoimmune disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.